Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Catalog No.
S13983608
CAS No.
M.F
C21H25N3O2
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyra...

Product Name

Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

IUPAC Name

ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C21H25N3O2/c1-6-26-21(25)18-14(4)22-20-19(16-10-8-7-9-11-16)17(12-13(2)3)23-24(20)15(18)5/h7-11,13H,6,12H2,1-5H3

InChI Key

YZUAOXSNOPZESG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)CC(C)C)C3=CC=CC=C3)N=C1C)C

Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with the molecular formula C21H25N3O2C_{21}H_{25}N_{3}O_{2}. This compound features a pyrazolo[1,5-a]pyrimidine core structure, which is characterized by a fused pyrazole and pyrimidine ring system. The compound's structure includes various substituents, such as ethyl and phenyl groups, which contribute to its chemical properties and potential biological activities. Its chemical structure can be represented by the following SMILES notation:

The reactivity of ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be attributed to the presence of functional groups such as the carboxylate ester. Typical reactions may include:

  • Esterification: Reaction with alcohols to form new esters.
  • Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding acid and alcohol.
  • Substitution Reactions: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring may participate in nucleophilic substitution reactions.

The synthesis of ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step synthetic routes. Common methods include:

  • Condensation Reactions: Combining appropriate precursors such as substituted pyrazoles with carbonyl compounds.
  • Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine ring through cyclization reactions involving nitrogen-containing compounds.
  • Functional Group Modifications: Introducing various substituents through alkylation or acylation reactions.

These methods require careful control of reaction conditions to optimize yield and purity.

Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting cancer or inflammatory diseases.
  • Chemical Research: As a reference compound in studies exploring the chemistry of pyrazolo[1,5-a]pyrimidines.

Interaction studies involving ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate could focus on its binding affinity to specific biological targets such as enzymes or receptors. Such studies are essential for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylateSimilar core structure but different methyl substitutionMay exhibit different biological activities due to methyl group positioning
4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholineContains a morpholine groupPotentially different pharmacological profile due to morpholine inclusion
Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)-phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylateHydroxy group at position 7Trifluoromethyl substitution may enhance lipophilicity

Uniqueness

Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of substituents that may confer distinct chemical reactivity and biological activity compared to other similar compounds. Further research is needed to elucidate its full potential in medicinal chemistry.

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Exact Mass

351.19467705 g/mol

Monoisotopic Mass

351.19467705 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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